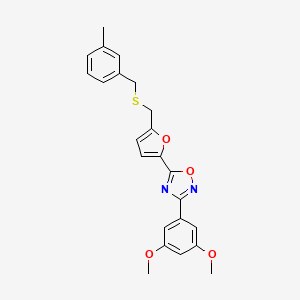![molecular formula C16H14N2O3S2 B2865199 N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-52-3](/img/structure/B2865199.png)
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring . A similar compound, “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide”, has been mentioned in the literature .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
This compound has shown potential in the field of cancer research. Isoxazole derivatives of similar compounds have exhibited anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 . These compounds have been found to regulate the cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .
Regulation of Cell Cycle
The compound has been found to induce G2/M cell cycle arrest . This means it can stop the cell cycle at the G2/M phase, preventing the cell from dividing and potentially stopping the growth of cancer cells .
Apoptosis Induction
The compound has been found to alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which resulted in apoptosis . This means it can trigger programmed cell death, which is a way of eliminating damaged or unnecessary cells .
p53 Activation
The compound has been found to tremendously increase the levels of p53 in treated cells . p53 is a protein that regulates the cell cycle and acts as a tumor suppressor. It is crucial for preventing cancer formation .
Antimicrobial Activity
Some new Thiazolidin-4-one derivatives of similar compounds have shown antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .
Synthesis of New Derivatives
The compound can be used as a base to synthesize new derivatives . These new derivatives can then be tested for various activities, potentially leading to the discovery of new drugs .
Wirkmechanismus
Target of Action
The primary target of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as 3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, reducing both the maximum enzymatic rate (Vmax) and the affinity of the enzyme for its substrate (Km) . The compound’s interaction with AChE leads to a decrease in the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and prolonging its action.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound enhances cholinergic transmission, which is crucial for many cognitive functions. Additionally, the compound has been found to inhibit Aβ 1-42 aggregation , a key factor in the development of Alzheimer’s disease .
Result of Action
The compound’s action results in enhanced cholinergic transmission and reduced Aβ 1-42 aggregation . These effects can lead to improved cognition and spatial memory, as demonstrated in a mouse model . The compound also shows potential as a neuroprotective agent, given its ability to impede cell viability loss due to H2O2 neurotoxicity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific environmental factors for this compound are not readily available, it’s worth noting that factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and efficacy
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJNQCDJCNEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/no-structure.png)

![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)
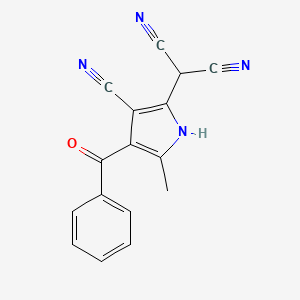
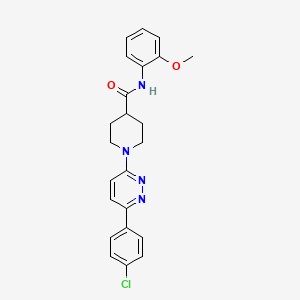
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)
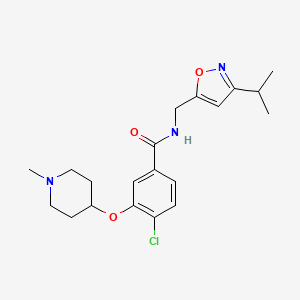
![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)
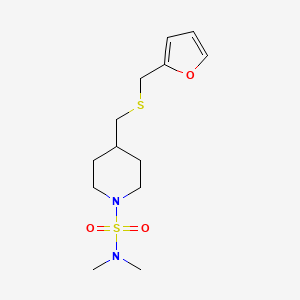
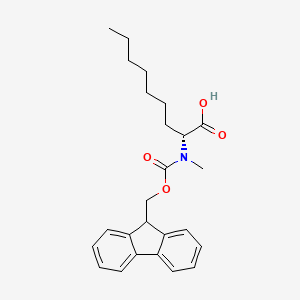
![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)
